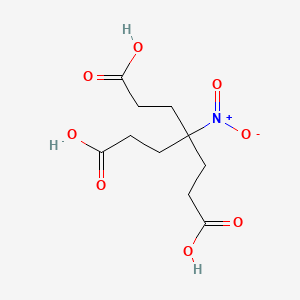

4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(2-carboxyethyl)-4-nitroheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO8/c12-7(13)1-4-10(11(18)19,5-2-8(14)15)6-3-9(16)17/h1-6H2,(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMYUFMDOYGRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCC(=O)O)(CCC(=O)O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384283 | |

| Record name | 4-(2-Carboxyethyl)-4-nitroheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59085-15-3 | |

| Record name | 4-(2-Carboxyethyl)-4-nitroheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Carboxyethyl)-4-nitropimelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Carboxyethyl)-4-nitroheptanedioic acid, also known as Tris(2-carboxyethyl)nitromethane, is a trifunctional aliphatic nitro acid. Its unique structure, featuring a central quaternary carbon atom bonded to a nitro group and three carboxyethyl arms, makes it a valuable building block in supramolecular chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and applications, with a focus on its role in the development of dendritic polymers.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 59085-15-3 | [2][3] |

| Molecular Formula | C10H15NO8 | [2][3] |

| Molecular Weight | 277.23 g/mol | [2] |

| Melting Point | 181-184 °C (lit.) | [1] |

| Boiling Point (Predicted) | 570.4 ± 50.0 °C | |

| Density (Predicted) | 1.456 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.75 ± 0.10 | |

| Appearance | White to off-white solid | [1] |

Synonyms:

-

Nitrotriacid

-

Tris(2-carboxyethyl)nitromethane

-

4-(2-carboxyethyl)-4-nitropimelic acid

-

1,1,1-Tris(2-carboxyethyl)nitromethane

Synthesis

The synthesis of this compound is typically achieved through a multi-step process starting from simple precursors. The overall synthetic strategy involves the Michael addition of nitromethane to three equivalents of an acrylic acid ester, followed by hydrolysis of the resulting triester.

Experimental Protocol: Synthesis of Di-tert-butyl 4-nitro-4-(2-tertbutoxycarbonylethyl)heptanedioate

Reaction Scheme:

References

Elucidation of the Chemical Structure of 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of 4-(2-carboxyethyl)-4-nitroheptanedioic acid. The following sections detail the predicted physicochemical properties and outline the core analytical techniques required for unambiguous structure confirmation. This document serves as a foundational resource, presenting standardized experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, tailored for the analysis of this nitro-containing tricarboxylic acid. While specific spectral data for this compound is not publicly available in extensive databases, this guide provides predicted spectral characteristics based on established principles of organic spectroscopy.

Compound Identity

Systematic Name: this compound CAS Number: 59085-15-3 Molecular Formula: C10H15NO8

| Property | Predicted Value | Source |

| Molecular Weight | 293.23 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for similar organic acids |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water | General property of polycarboxylic acids |

Predicted Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the predicted key spectral features based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm.[1][2] The methylene protons adjacent to the carboxylic acid groups and the nitro group will exhibit more complex splitting patterns (multiplets) in the range of 2-3 ppm.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~10-13 | Broad Singlet |

| ~2.2-2.8 | Multiplets |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbons of the carboxylic acid groups are expected to resonate in the downfield region of 170-185 ppm. The quaternary carbon attached to the nitro group will also be significantly deshielded. The methylene carbons will appear in the aliphatic region of the spectrum.[1][3][4][5][6]

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~170-185 | 3 x -COOH |

| ~80-90 | C-NO₂ |

| ~30-40 | -CH₂- groups |

Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mode, the deprotonated molecule [M-H]⁻ would be the expected base peak. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

| Predicted Mass Spectrometry Data | |

| Ionization Mode | Expected m/z |

| ESI (-) | 292.0725 |

| ESI (+) | 294.0874 |

| ESI (+) | 316.0693 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid groups.[1][2] A strong absorption band around 1700-1725 cm⁻¹ will correspond to the C=O stretching of the carboxylic acid carbonyls. The presence of the nitro group will be indicated by strong asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

| Predicted Infrared (IR) Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| 1700-1725 (strong) | C=O stretch (Carboxylic Acid) |

| ~1550 (strong) | N-O asymmetric stretch (Nitro) |

| ~1350 (strong) | N-O symmetric stretch (Nitro) |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

-

Ensure complete dissolution; gentle vortexing or sonication can be applied if necessary.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

Mass Spectrometry (LC-MS)

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Liquid Chromatography:

-

Column: A C18 reversed-phase column is suitable for separating the analyte from potential impurities.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode), is typically used.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is recommended for accurate mass measurements.

-

Data Acquisition: Acquire data in full scan mode to determine the molecular ion and in fragmentation mode (MS/MS) to study the fragmentation pattern.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): [7][8][9][10]

-

Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix the sample and KBr by grinding for several minutes.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation process.

Caption: Overall workflow for the structure elucidation of the target compound.

Caption: Detailed experimental workflow from sample preparation to data acquisition.

Conclusion

The structural elucidation of this compound can be confidently achieved through the systematic application of modern spectroscopic techniques. This guide provides the necessary theoretical framework and practical experimental protocols for researchers to undertake this analysis. The combination of NMR spectroscopy for determining the connectivity of the carbon and proton skeleton, mass spectrometry for confirming the molecular formula and fragmentation, and infrared spectroscopy for identifying the key functional groups, will provide the unambiguous evidence required for complete structural confirmation. While publicly available spectral data is currently limited, the predicted values and methodologies presented herein offer a robust roadmap for the successful elucidation of this compound's structure.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. researchgate.net [researchgate.net]

- 8. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

physical and chemical properties of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid, also known by its synonym Nitromethanetrispropionic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a polycarboxylic acid containing a nitro functional group. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | Nitromethanetrispropionic acid, 4-(2-Carboxyethyl)-4-nitropimelic acid, Tris(2-carboxyethyl)nitromethane | |

| CAS Number | 59085-15-3 | [1] |

| Molecular Formula | C10H15NO8 | [1] |

| Molecular Weight | 277.23 g/mol | |

| Appearance | Solid | |

| Melting Point | 181-184 °C (literature) | [2] |

| Boiling Point | 570.4 °C at 760 mmHg (predicted) | [2] |

| InChI | 1S/C10H15NO8/c12-7(13)1-4-10(11(18)19,5-2-8(14)15)6-3-9(16)17/h1-6H2,(H,12,13)(H,14,15)(H,16,17) | |

| SMILES | OC(=O)CCC(CCC(O)=O)(CCC(O)=O)--INVALID-LINK--=O |

Synthesis and Purification

Proposed Synthesis Workflow

Experimental Protocol: Synthesis

Materials:

-

Nitromethane

-

Ethyl acrylate

-

Triethylamine (Et3N) or other suitable base

-

Ethanol (or other suitable solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Standard laboratory glassware and equipment

Procedure:

-

Michael Addition: To a solution of nitromethane in ethanol, add triethylamine as a catalyst.

-

Slowly add three equivalents of ethyl acrylate to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

-

Stir the reaction mixture for a sufficient time to allow for the complete formation of the triester intermediate. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Hydrolysis: After the Michael addition is complete, add concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux to facilitate the hydrolysis of the ester groups to carboxylic acids.

-

Work-up: After cooling, the product may precipitate. The crude product can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the residue can be further purified.

Experimental Protocol: Purification

Due to the presence of three carboxylic acid groups, the compound is expected to be polar. Purification can be achieved through recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimum amount of a hot solvent in which it has high solubility (e.g., water, ethanol, or a mixture).

-

Allow the solution to cool slowly to promote the formation of pure crystals.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude product in a small amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to separate the desired product from impurities.

-

Collect the fractions containing the pure product and remove the solvent under reduced pressure.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two main signals corresponding to the two types of methylene protons in the carboxyethyl chains.

-

-CH₂-COOH: A triplet adjacent to the carboxylic acid group.

-

-C-CH₂-: A triplet adjacent to the quaternary carbon.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments. Key expected signals include:

-

C=O (Carboxylic Acid): In the range of 170-185 ppm.[3]

-

Quaternary Carbon (C-NO₂): A downfield signal due to the electron-withdrawing nitro group.

-

-CH₂- groups: Signals in the aliphatic region (20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Characteristics |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad and strong |

| C-H (Aliphatic) | 2850-3000 | Medium to strong |

| C=O (Carboxylic Acid) | 1680-1750 | Strong and sharp |

| N-O (Nitro group) | 1550-1475 (asymmetric) 1360-1290 (symmetric) | Strong |

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected. Fragmentation may involve the loss of the nitro group (NO₂) and successive losses of the carboxyethyl side chains.

Biological and Pharmacological Context (Hypothetical)

Currently, there is no specific information available in the public domain regarding the biological activity or involvement in signaling pathways of this compound. However, based on its chemical structure, some potential areas of interest for future research can be hypothesized.

Nitro compounds are known to have a wide range of biological activities, including antimicrobial and signaling roles.[4][5] For instance, nitro-fatty acids are endogenous signaling molecules that can modulate inflammatory pathways.[4] The nitro group can undergo metabolic reduction to form reactive nitrogen species, which can interact with biological macromolecules.[3][6]

The presence of multiple carboxylic acid groups imparts high polarity to the molecule, which would influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Hypothetical Signaling Pathway Involvement

The diagram below illustrates a generalized cellular response to oxidative stress, a pathway where nitro-containing compounds could potentially exert an effect, for instance, by modulating the activity of redox-sensitive transcription factors like Nrf2. It is crucial to note that this is a hypothetical representation and has not been experimentally validated for this compound.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, eye protection, and a dust mask.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If on skin, wash with soap and water. Seek medical attention if symptoms persist.

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional scientific or medical advice. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted in accordance with established safety procedures.

References

- 1. chembk.com [chembk.com]

- 2. 4-(2-CARBOXYETHYL)-4-NITRO HEPTANEDIOIC ACID | CAS: 59085-15-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. svedbergopen.com [svedbergopen.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tris(2-carboxyethyl)nitromethane (CAS: 59085-15-3) for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(2-carboxyethyl)nitromethane, a key scaffolding molecule in the development of targeted oligonucleotide therapeutics. This document details its chemical properties, its critical role in the synthesis of triantennary N-acetylgalactosamine (GalNAc) clusters, and the subsequent application of these conjugates for liver-specific drug delivery. Detailed experimental protocols for synthesis and evaluation, alongside collated quantitative data, are presented to support research and development efforts in this field.

Core Concepts and Chemical Properties

Tris(2-carboxyethyl)nitromethane, also known by its synonyms Nitromethanetrispropionic acid and 4-(2-Carboxyethyl)-4-nitroheptanedioic acid, is a branched tricarboxylic acid. Its unique structure, featuring a central nitromethane core with three propionic acid arms, makes it an ideal scaffold for the trivalent presentation of ligands. This characteristic is pivotal for its primary application in drug delivery, where it serves as the foundation for synthesizing triantennary GalNAc clusters. These clusters are designed to bind with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This interaction facilitates targeted delivery of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to the liver.

Table 1: Physicochemical and Safety Data for Tris(2-carboxyethyl)nitromethane

| Property | Value | Reference |

| CAS Number | 59085-15-3 | [1] |

| Molecular Formula | C10H15NO8 | [1] |

| Molecular Weight | 277.23 g/mol | [1] |

| Linear Formula | NO2C(CH2CH2COOH)3 | [1] |

| Melting Point | 181-184 °C | [1] |

| Appearance | Solid | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Signal Word | Warning | [1] |

Mechanism of Action: ASGPR-Mediated Endocytosis

The therapeutic utility of Tris(2-carboxyethyl)nitromethane-derived GalNAc clusters stems from their ability to hijack a natural biological pathway for cellular uptake. The triantennary arrangement of GalNAc ligands, enabled by the scaffold, leads to high-avidity binding to the ASGPR on hepatocytes. This binding event triggers clathrin-mediated endocytosis, a process where the cell membrane engulfs the GalNAc-oligonucleotide conjugate, forming an endosome. Inside the cell, the conjugate traffics through the endosomal pathway. The acidic environment of the late endosome and lysosome facilitates the dissociation of the conjugate from the receptor and subsequent release of the therapeutic oligonucleotide into the cytoplasm, where it can engage with its target mRNA. The ASGPR is then recycled back to the cell surface.

Caption: ASGPR-mediated endocytosis of a GalNAc-oligonucleotide conjugate.

Experimental Protocols

Synthesis of a Triantennary GalNAc Cluster and Conjugation to an Oligonucleotide

The following is a generalized protocol based on a reported efficient synthesis of a Tris(2-carboxyethyl)nitromethane-based GalNAc cluster (referred to as a THA-GN3 scaffold) and its subsequent conjugation to a 5'-amino-modified ASO.

Materials:

-

Tris(2-carboxyethyl)nitromethane

-

Pentafluorophenol trifluoroacetate (PFP-TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

GalNAc analogue with a linker arm

-

Palladium hydroxide on carbon (Pd(OH)2/C)

-

5'-Hexylamino modified ASO

-

Sodium tetraborate buffer (pH 8.5)

-

Dimethyl sulfoxide (DMSO)

-

Aqueous ammonia

Procedure:

-

Activation of the Tris(2-carboxyethyl)nitromethane Core:

-

React Tris(2-carboxyethyl)nitromethane with a suitable protecting group for one of the carboxyl groups.

-

Activate the remaining two carboxyl groups using PFP-TFA in the presence of DIPEA to form a di-PFP ester.

-

-

Coupling of GalNAc Ligands:

-

React the di-PFP ester with two equivalents of a GalNAc analogue containing a linker with a terminal amine group.

-

-

Deprotection and Activation of the Third Arm:

-

Remove the protecting group from the third carboxyl group.

-

Activate the newly deprotected carboxyl group with PFP-TFA.

-

-

Coupling of the Third GalNAc Ligand:

-

React the mono-PFP ester with one equivalent of the GalNAc analogue.

-

-

Final Activation of the Cluster:

-

Introduce a linker with a terminal carboxyl group to the core structure.

-

Activate this terminal carboxyl group with PFP-TFA to yield the final activated GalNAc cluster (e.g., THA-GN3-Pfp).

-

-

Conjugation to the ASO:

-

Dissolve the 5'-hexylamino modified ASO in sodium tetraborate buffer (pH 8.5).

-

Add a solution of the activated GalNAc cluster in DMSO to the ASO solution.

-

Stir the reaction mixture at room temperature for several hours.

-

-

Deprotection and Purification:

-

Remove the O-acetyl protecting groups from the GalNAc sugars by treating with aqueous ammonia.

-

Purify the final GalNAc-ASO conjugate using HPLC.

-

Caption: Workflow for the synthesis of a GalNAc-ASO conjugate.

In Vitro Evaluation in Primary Mouse Hepatocytes

Materials:

-

Primary mouse hepatocytes

-

Plating medium (e.g., DMEM with supplements)

-

GalNAc-ASO conjugates and unconjugated control ASO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

RNA isolation kit

-

Reverse transcription kit

-

qPCR master mix and primers for target and housekeeping genes

Procedure:

-

Hepatocyte Isolation and Plating:

-

Isolate primary hepatocytes from mice using a two-step collagenase perfusion method.

-

Assess cell viability using trypan blue exclusion.

-

Plate the hepatocytes in collagen-coated multi-well plates at a desired density (e.g., 12,000 cells/well in a 96-well plate).

-

-

Treatment with ASOs:

-

Allow the cells to adhere for a few hours.

-

Prepare serial dilutions of the GalNAc-ASO conjugates and control ASO in the plating medium.

-

Aspirate the plating medium and add the ASO-containing medium to the cells.

-

-

Incubation and Lysis:

-

Incubate the cells for a specified period (e.g., 4 to 24 hours) at 37°C in a humidified incubator.

-

Wash the cells with PBS to remove extracellular ASOs.

-

Lyse the cells directly in the wells using a suitable lysis buffer.

-

-

RNA Isolation and Analysis:

-

Isolate total RNA from the cell lysates using a commercial kit.

-

Synthesize cDNA from the isolated RNA.

-

Perform qPCR to quantify the mRNA levels of the target gene and a housekeeping gene.

-

-

Data Analysis:

-

Calculate the relative target mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to untreated or control ASO-treated cells.

-

Determine the IC50 value (the concentration of ASO that causes a 50% reduction in target mRNA) by fitting the dose-response data to a suitable model.

-

In Vivo Evaluation in Mice

Materials:

-

C57BL/6 mice or a relevant transgenic mouse model

-

GalNAc-ASO conjugates and unconjugated control ASO

-

Sterile PBS for formulation

-

Syringes and needles for subcutaneous injection

-

Equipment for euthanasia and tissue collection

-

Liquid nitrogen for snap-freezing tissues

-

Reagents and equipment for RNA and protein analysis (as in the in vitro protocol, plus protein extraction buffers and Western blot or ELISA reagents)

Procedure:

-

Dosing:

-

Acclimatize the mice to the facility.

-

Prepare the ASO solutions in sterile PBS.

-

Administer the ASOs to the mice via subcutaneous injection at various dose levels. A typical dosing regimen might be a single injection or multiple injections over a period of time.

-

-

Sample Collection:

-

At a predetermined time point after the final dose (e.g., 72 hours), euthanize the mice.

-

Collect blood for plasma analysis of target protein levels.

-

Perfuse the liver with PBS to remove blood.

-

Excise the liver and snap-freeze it in liquid nitrogen for subsequent RNA and protein analysis.

-

-

Tissue Analysis:

-

Homogenize a portion of the frozen liver tissue.

-

Isolate RNA and perform qPCR to determine target mRNA levels as described in the in vitro protocol.

-

Isolate protein and perform Western blotting or ELISA to determine target protein levels.

-

-

Data Analysis:

-

Calculate the percentage reduction in target mRNA and protein levels in the liver and plasma, respectively, compared to saline-treated control animals.

-

Determine the ED50 value (the dose of ASO that causes a 50% reduction in the target) from the dose-response curves.

-

Caption: Experimental workflow for in vitro and in vivo evaluation.

Quantitative Data Summary

The use of Tris(2-carboxyethyl)nitromethane as a scaffold for triantennary GalNAc clusters has consistently demonstrated a significant enhancement in the potency of conjugated oligonucleotides.

Table 2: In Vivo Potency of GalNAc-ASO Conjugates in Mice

| Target Gene | ASO Chemistry | Unconjugated ASO ED50 (mg/kg/wk) | GalNAc-Conjugated ASO ED50 (mg/kg/wk) | Fold Improvement | Reference |

| Apo(a) | 2'-MOE | 6.38 (mRNA), 11.0 (protein) | 0.32 (mRNA), 0.54 (protein) | ~20 | [2] |

| SRB-1 | 5-10-5 MOE | ~15 | ~2 | ~7.5 | [3] |

| SRB-1 | 2-10-2 cEt | ~30 | ~0.5 | ~60 | [3] |

| FXI | 2'-MOE | ~15 | ~1 | ~15 | [4] |

| TTR | 2'-MOE | ~10 | ~1 | ~10 | [4] |

| ApoCIII | 2'-MOE | ~7.5 | ~0.75 | ~10 | [4] |

ED50: Effective dose required to achieve 50% reduction of the target. 2'-MOE: 2'-O-methoxyethyl RNA. cEt: constrained ethyl bridged nucleic acid.

Table 3: In Vitro Potency of GalNAc-siRNA Conjugates in Primary Mouse Hepatocytes

| Ligand Valency | Target Gene | IC50 (nM) | Reference |

| Bi-antennary GalNAc | ApoB | 80 | [5] |

| Tri-antennary GalNAc | ApoB | 1 | [5] |

IC50: Concentration required to achieve 50% inhibition of the target.

Conclusion

Tris(2-carboxyethyl)nitromethane is a valuable and versatile scaffold for the synthesis of triantennary ligands, most notably GalNAc clusters for targeted drug delivery to the liver. The resulting GalNAc-oligonucleotide conjugates have demonstrated significant improvements in potency, both in vitro and in vivo, by leveraging the natural ASGPR-mediated endocytosis pathway. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance this promising therapeutic modality. The continued exploration of novel scaffolds and conjugation strategies, built upon the principles demonstrated with Tris(2-carboxyethyl)nitromethane, will undoubtedly lead to the development of more effective and safer oligonucleotide-based medicines for a range of liver diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. worthington-biochem.com [worthington-biochem.com]

4-(2-Carboxyethyl)-4-nitropimelic acid molecular weight

An In-depth Technical Guide on 4-(2-Carboxyethyl)-4-nitropimelic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular properties of 4-(2-Carboxyethyl)-4-nitropimelic acid. Due to the novelty of this compound, this guide synthesizes fundamental chemical principles to deduce its molecular characteristics and outlines a standard workflow for its empirical characterization.

Molecular Properties

The molecular formula for 4-(2-Carboxyethyl)-4-nitropimelic acid is determined to be C₁₀H₁₃NO₈. Based on this, the following molecular weights have been calculated:

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₈ |

| Average Molecular Weight | 291.21 g/mol |

| Monoisotopic Molecular Weight | 291.0641 g/mol |

Logical Workflow for Compound Characterization

The characterization of a novel chemical entity such as 4-(2-Carboxyethyl)-4-nitropimelic acid follows a structured, multi-step process to confirm its identity and purity. The logical workflow for this process is illustrated below.

Caption: Workflow for Novel Compound Characterization

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

To empirically determine the molecular weight and confirm the elemental composition of 4-(2-Carboxyethyl)-4-nitropimelic acid, High-Resolution Mass Spectrometry (HRMS) is the preferred method.

Objective: To obtain a high-resolution mass spectrum to confirm the exact mass of the synthesized compound and deduce its elemental formula.

Instrumentation:

-

A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

An electrospray ionization (ESI) source is suitable for this polar, non-volatile molecule.

Materials:

-

Sample of purified 4-(2-Carboxyethyl)-4-nitropimelic acid.

-

High-purity solvents such as methanol, acetonitrile, and water (LC-MS grade).

-

A volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid ionization, if necessary.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

-

If necessary, add a small amount (e.g., 0.1%) of formic acid or ammonium hydroxide to the final solution to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively. Given the acidic nature of the molecule, negative ion mode ([M-H]⁻) is likely to provide a strong signal.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution appropriate for the desired mass range. This ensures high mass accuracy.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire data in both positive and negative ionization modes to determine the most sensitive mode for this compound.

-

Set the mass analyzer to a high-resolution setting (typically > 60,000 FWHM).

-

Acquire data over a mass range that includes the expected mass of the protonated or deprotonated molecule (e.g., m/z 100-500).

-

-

Data Analysis:

-

Process the acquired spectrum to identify the peak corresponding to the molecular ion.

-

Determine the exact mass of the most intense peak for the molecular ion.

-

Use the instrument's software to calculate the elemental formula that corresponds to the measured exact mass, with a mass tolerance of less than 5 ppm.

-

Compare the calculated elemental formula with the expected formula (C₁₀H₁₃NO₈) to confirm the identity of the compound. The theoretical exact mass for the [M-H]⁻ ion would be 290.0568 Da.

-

Spectral Data Analysis of 4-(2-Carboxyethyl)-4-nitroheptanedioic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Carboxyethyl)-4-nitroheptanedioic acid (CAS No. 59085-15-3) is a tricarboxylic acid containing a nitro functional group. Its complex structure presents a unique spectroscopic fingerprint, which is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also presented.

Predicted Spectral Data

Due to the limited availability of experimentally derived public data for this compound, the following spectral characteristics are predicted based on its chemical structure and established principles of spectroscopic analysis for similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | Singlet (broad) | 3H | -COOH |

| ~2.5 - 2.7 | Triplet | 6H | -CH ₂-COOH |

| ~2.2 - 2.4 | Triplet | 6H | -C(NO₂)-CH ₂- |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 185 | -C OOH |

| ~85 - 95 | -C (NO₂) |

| ~30 - 35 | -C H₂-COOH |

| ~25 - 30 | -C(NO₂)-C H₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 1700-1730 | Strong | C=O stretch (Carboxylic acid)[1] |

| 1540-1560 | Strong | N-O asymmetric stretch (Nitro group) |

| 1340-1360 | Strong | N-O symmetric stretch (Nitro group) |

| 2850-3000 | Medium | C-H stretch (Aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₅NO₈ |

| Molecular Weight | 277.23 g/mol |

| Predicted [M-H]⁻ (m/z) | 276.07 |

| Predicted [M+Na]⁺ (m/z) | 299.06 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Cap the NMR tube and ensure the sample has completely dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Materials:

-

This compound sample

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

-

Potassium bromide (KBr), spectroscopic grade (for pellet method).

Procedure (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal after the measurement.

Procedure (KBr pellet method):

-

Thoroughly mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet-forming die.

-

Press the die under high pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

-

Acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile, water)

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure (ESI-MS):

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent. The solvent should be compatible with the mass spectrometer's mobile phase.

-

Infuse the sample solution directly into the ESI source at a constant flow rate using a syringe pump, or inject a small volume into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal intensity of the molecular ion.

-

If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Key Functional Groups and Predicted Spectral Correlations.

References

Unveiling the Synthetic Keystone: A Technical Guide to 4-(2-Carboxyethyl)-4-nitroheptanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Summary

4-(2-Carboxyethyl)-4-nitroheptanedioic acid, a seemingly complex molecule, stands as a critical branching point in the construction of intricate macromolecular architectures. While not widely recognized for direct biological activity, its strategic design as a precursor to triamine compounds, notably "Behera's amine," has cemented its importance in the field of dendrimer chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, synthesis, and physicochemical properties, offering a valuable resource for researchers leveraging this unique chemical scaffold.

Introduction and Background

The discovery and utility of this compound are intrinsically linked to the pioneering work of Professor George R. Newkome in the field of dendrimer chemistry. Dendrimers are highly branched, well-defined macromolecules that emanate from a central core. The precise control over their size, shape, and surface functionality makes them promising candidates for a range of applications, including drug delivery, gene therapy, and catalysis.

The significance of this compound lies in its trifunctional nature, which is unlocked upon the reduction of its central nitro group to a primary amine. This transformation yields a versatile building block, 4-amino-4-(2-carboxyethyl)heptanedioic acid (commonly referred to as Behera's amine), which provides three carboxylic acid arms for further chemical elaboration, enabling the divergent growth of dendritic structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 59085-15-3 | [1] |

| Molecular Formula | C₁₀H₁₅NO₈ | [1] |

| Molecular Weight | 277.23 g/mol | [1] |

| Melting Point | 181-184 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Synonyms | Tris(2-carboxyethyl)nitromethane, Nitrotriacid | [1] |

Synthesis and Experimental Protocols

Illustrative Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step process.

Caption: Synthetic route to this compound.

General Experimental Protocol (Hypothetical)

This protocol is a generalized representation based on standard organic chemistry principles for this type of reaction and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Tris(2-cyanoethyl)nitromethane

-

To a stirred solution of nitromethane (1 equivalent) in a suitable solvent (e.g., tert-butanol or dioxane) at room temperature, add a catalytic amount of a strong base (e.g., Triton B or sodium tert-butoxide).

-

Slowly add acrylonitrile (at least 3 equivalents) to the reaction mixture, maintaining the temperature below a certain threshold (e.g., 30-40 °C) with external cooling if necessary.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).

-

Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

The crude tris(2-cyanoethyl)nitromethane can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis to this compound

-

Suspend the purified tris(2-cyanoethyl)nitromethane in a concentrated acid solution (e.g., 6 M hydrochloric acid).

-

Heat the mixture to reflux and maintain it at this temperature for several hours, monitoring the progress of the hydrolysis (e.g., by observing the cessation of gas evolution or by TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Dendrimer Synthesis

The primary application of this compound is as a latent trifunctional building block in dendrimer synthesis. The synthetic utility is realized through the reduction of the nitro group.

Caption: Conversion to Behera's amine for dendrimer synthesis.

The resulting "Behera's amine" provides a strategic branching point. The three carboxylic acid functionalities can be activated and coupled with other molecules to build successive generations of dendrimers, leading to precisely engineered macromolecules with a high density of surface groups.

Biological Activity and Toxicological Profile

Currently, there is a lack of specific studies on the biological activities of this compound itself. Its high polarity and ionic nature at physiological pH may limit its passive diffusion across cell membranes.

General toxicological data on short-chain nitroalkanes suggest that some can exhibit toxicity. However, the toxicological profile of this specific, highly functionalized nitro compound has not been extensively evaluated. Researchers planning to use this compound in biological systems should conduct appropriate cytotoxicity and biocompatibility studies.

Conclusion

This compound is a valuable, albeit specialized, chemical entity. Its significance is not in its inherent biological activity but in its role as a key architectural component in the bottom-up synthesis of complex dendritic polymers. This guide provides a foundational understanding of this molecule, from its physicochemical properties and synthetic origins to its pivotal application in materials science. Further research into its potential biological interactions and the development of more detailed synthetic methodologies will undoubtedly expand its utility in the fields of drug delivery and nanotechnology.

References

The Biological Significance of Aliphatic Nitro Compounds: A Technical Guide for Researchers

An in-depth exploration of the diverse biological activities of aliphatic nitro compounds, from naturally occurring toxins and signaling molecules to their emerging roles in drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological significance of this versatile class of molecules. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways to facilitate a deeper understanding and inspire further research.

Introduction to Aliphatic Nitro Compounds

Aliphatic nitro compounds, characterized by the presence of a nitro group (-NO₂) attached to a non-aromatic carbon atom, are a diverse class of organic molecules with a wide spectrum of biological activities. While some are well-known for their industrial applications as solvents and explosives, a growing body of research highlights their significant roles in biological systems.[1] Naturally occurring aliphatic nitro compounds have been isolated from various sources, including plants, fungi, and bacteria, where they can act as toxins, signaling molecules, or defense compounds.[2] In the realm of pharmacology, synthetic aliphatic nitro compounds are being explored for their therapeutic potential, including antimicrobial, anticancer, and vasodilatory effects.[3][4] However, the nitro group is also associated with potential toxicity and mutagenicity, necessitating careful evaluation in drug development.[5] This guide delves into the multifaceted biological significance of these compounds, providing a technical foundation for their continued investigation.

Quantitative Data on Biological Activities

The biological effects of aliphatic nitro compounds are often quantified to assess their potency and potential for therapeutic application. This section presents a summary of available quantitative data, including antimicrobial and anticancer activities.

Antimicrobial Activity

Several aliphatic nitro compounds have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| 2-Bromo-2-nitropropane-1,3-diol | Pseudomonas aeruginosa | 12.5 | [6] |

| 2-Bromo-2-nitropropane-1,3-diol | Staphylococcus aureus | 6.25 | [6] |

| 2-Bromo-2-nitropropane-1,3-diol | Candida albicans | 6.25 | [6] |

| 1-Bromo-1-nitrooctane | Candida albicans | 16.6 | [6] |

| Bromonitromethane | Wide range of organisms | Low concentrations | [6] |

| 5-Nitrophenantroline | Mycobacterium tuberculosis | 0.78 µM | [7] |

| Mono-halogenated nitro-compounds (4b and 4c) | Staphylococcus aureus | 15.6–62.5 | [7] |

| Nitro-compounds 4c and 4d | Candida spp. | 7.8–31.25 | [7] |

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Aliphatic Nitro Compounds. This table summarizes the in vitro antimicrobial activity of various aliphatic nitro compounds against different microorganisms.

Anticancer Activity

The cytotoxic effects of aliphatic nitro compounds against various cancer cell lines are a promising area of research. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

| Compound | Cell Line | IC50 | Reference |

| N-alkyl nitroimidazoles | MDA-MB-231 (breast cancer) | 16.7 µM | [7] |

| N-alkyl nitroimidazoles | A549 (lung cancer) | Varies with alkyl chain length | [7] |

| 2f (Ciminalum–thiazolidinone hybrid) | 60 tumor cell lines (average) | GI50: 2.80 µM | [8] |

| 2h (Ciminalum–thiazolidinone hybrid) | 60 tumor cell lines (average) | GI50: 1.57 µM | [8] |

Table 2: Cytotoxicity (IC50/GI50) of Selected Aliphatic Nitro Compounds against Cancer Cell Lines. This table presents the in vitro anticancer activity of several aliphatic nitro compounds.

Key Signaling Pathways and Mechanisms of Action

Aliphatic nitro compounds exert their biological effects through various mechanisms, often by modulating specific cellular signaling pathways. This section explores three key examples in detail.

3-Nitropropionic Acid (3-NP): A Mitochondrial Toxin and Model for Neurodegeneration

3-Nitropropionic acid (3-NP) is a naturally occurring neurotoxin found in certain plants and fungi. It is a well-characterized irreversible inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[9] This inhibition leads to a cascade of detrimental effects, ultimately causing neuronal cell death, particularly in the striatum. The neurotoxic mechanism of 3-NP involves a "lethal triplet" of energy impairment, excitotoxicity, and oxidative stress.[10] Due to its ability to replicate many of the pathological features of Huntington's disease, 3-NP is widely used as an experimental model for studying this neurodegenerative disorder.[11][12]

The signaling pathway initiated by 3-NP-mediated mitochondrial dysfunction is complex and involves multiple interconnected events:

-

Energy Impairment: Inhibition of succinate dehydrogenase leads to a rapid depletion of cellular ATP levels.

-

Excitotoxicity: The energy deficit causes partial depolarization of the neuronal membrane, leading to the activation of NMDA receptors and an influx of Ca²⁺. This, in turn, activates various downstream neurotoxic pathways.[13]

-

Oxidative Stress: The disruption of the electron transport chain results in the overproduction of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[10]

-

Apoptosis and Necrosis: Depending on the severity and duration of the insult, 3-NP can induce both apoptotic and necrotic cell death pathways.[2]

Figure 1: Signaling Pathway of 3-Nitropropionic Acid (3-NP) Induced Neurotoxicity. This diagram illustrates the key molecular events following the inhibition of succinate dehydrogenase by 3-NP, leading to neuronal cell death.

Nitro-Fatty Acids (NO₂-FAs): Endogenous Anti-inflammatory Signaling Molecules

Nitro-fatty acids are endogenously produced signaling molecules formed by the reaction of nitric oxide-derived species with unsaturated fatty acids. These electrophilic lipids play a crucial role in modulating inflammatory and metabolic pathways.[5][10] Their anti-inflammatory effects are primarily mediated through the covalent modification of key signaling proteins, a process known as nitro-alkylation.

Key signaling pathways regulated by nitro-fatty acids include:

-

NF-κB Inhibition: Nitro-fatty acids can inhibit the pro-inflammatory NF-κB signaling pathway by preventing the degradation of its inhibitory subunit, IκB.[10]

-

PPARγ Activation: They act as partial agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory properties.[10]

-

Nrf2 Activation: Nitro-fatty acids can activate the Nrf2 antioxidant response pathway by modifying Keap1, a negative regulator of Nrf2.[14]

Figure 2: Anti-inflammatory Signaling Pathways of Nitro-Fatty Acids (NO₂-FAs). This diagram illustrates how NO₂-FAs modulate the Nrf2, NF-κB, and PPARγ pathways to exert their anti-inflammatory effects.

Alkyl Nitrates: Vasodilation through Nitric Oxide Signaling

Alkyl nitrates, such as nitroglycerin, have long been used in medicine for their potent vasodilatory effects in the treatment of angina.[15] Their mechanism of action involves the intracellular release of nitric oxide (NO), a key signaling molecule in the cardiovascular system.

The vasodilation pathway initiated by alkyl nitrates proceeds as follows:

-

Metabolic Conversion: Alkyl nitrates are metabolized within vascular smooth muscle cells to release nitric oxide.

-

sGC Activation: NO diffuses to and activates soluble guanylate cyclase (sGC).

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

PKG Activation: cGMP acts as a second messenger, activating protein kinase G (PKG).

-

Calcium Reduction: PKG activation leads to a decrease in intracellular calcium levels through various mechanisms.

-

Smooth Muscle Relaxation: The reduction in intracellular calcium results in the relaxation of vascular smooth muscle, leading to vasodilation.[16][17]

Figure 3: Vasodilation Signaling Pathway of Alkyl Nitrates. This diagram outlines the molecular cascade initiated by alkyl nitrates, leading to the relaxation of vascular smooth muscle and vasodilation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of aliphatic nitro compounds.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC.[9][10][18]

Materials:

-

96-well sterile microtiter plates

-

Test aliphatic nitro compound

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microorganism to be tested

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of Compound Stock Solution: Dissolve the aliphatic nitro compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Inoculum: a. Culture the microorganism on an appropriate agar plate overnight. b. Select several colonies and suspend them in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). d. Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth medium to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix well. c. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of concentrations of the test compound.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.

-

Controls:

-

Growth Control: A well containing only broth and inoculum (no compound).

-

Sterility Control: A well containing only broth (no inoculum or compound).

-

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Figure 4: Experimental Workflow for MIC Determination by Broth Microdilution. This flowchart outlines the key steps involved in determining the minimum inhibitory concentration of a compound.

Succinate Dehydrogenase (SDH) Inhibition Assay

Principle: This assay measures the activity of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the SDH activity. The inhibitory effect of a compound like 3-nitropropionic acid (3-NP) can be quantified by measuring the decrease in the rate of DCPIP reduction in the presence of the inhibitor.[12][19]

Materials:

-

Isolated mitochondria or cell/tissue homogenates

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Succinate (substrate)

-

2,6-dichlorophenolindophenol (DCPIP)

-

Phenazine methosulfate (PMS) (optional, as an intermediate electron carrier)

-

3-Nitropropionic acid (inhibitor)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare stock solutions of succinate, DCPIP, PMS (if used), and 3-NP in the assay buffer.

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, succinate, and DCPIP.

-

Pre-incubation with Inhibitor (for inhibition studies): For determining the inhibitory effect, pre-incubate the isolated mitochondria or cell/tissue homogenate with various concentrations of 3-NP for a specific period before initiating the reaction.

-

Initiation of Reaction: Add the mitochondrial preparation or cell/tissue homogenate to the reaction mixture to start the reaction.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of absorbance change is proportional to the SDH activity.

-

Data Analysis: a. Calculate the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot. b. For inhibition studies, calculate the percentage of inhibition for each concentration of 3-NP compared to a control without the inhibitor. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Figure 5: Experimental Workflow for Succinate Dehydrogenase (SDH) Inhibition Assay. This flowchart details the procedure for measuring the inhibitory effect of a compound on SDH activity.

Conclusion

Aliphatic nitro compounds represent a fascinating and biologically significant class of molecules. Their diverse activities, ranging from potent toxins to crucial signaling molecules and promising therapeutic agents, underscore their importance in both natural and synthetic contexts. This technical guide has provided a foundational overview of their biological significance, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. It is our hope that this resource will serve as a valuable tool for researchers, stimulating further investigation into the complex and multifaceted world of aliphatic nitro compounds and ultimately leading to new discoveries in biology and medicine.

References

- 1. graphviz.org [graphviz.org]

- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 3. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 4. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitro-fatty acids: novel anti-inflammatory lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Documentation | Graphviz [graphviz.org]

- 10. Inflammatory signaling and metabolic regulation by nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic nitrates: update on mechanisms underlying vasodilation, tolerance and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Endothelium, coronary vasodilation, and organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nitrite potentiates the vasodilatory signaling of S-nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DOT Language | Graphviz [graphviz.org]

- 19. color | Graphviz [graphviz.org]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Substituted Heptanedioic Acids

For Immediate Release

This technical guide provides an in-depth exploration of the burgeoning research applications of substituted heptanedioic acids, also known as pimelic acids. Targeted at researchers, scientists, and drug development professionals, this document details the therapeutic promise of these versatile molecules, with a focus on their roles as enzyme inhibitors in oncology, neurodegenerative disease, and infectious disease. We present key quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate further investigation and application of these compounds.

Introduction: The Versatility of the Heptanedioic Acid Scaffold

Heptanedioic acid, a seven-carbon dicarboxylic acid, provides a flexible scaffold for the synthesis of a diverse range of derivatives with significant biological activities. The ability to introduce various substituents at different positions along the carbon chain allows for the fine-tuning of molecular properties, leading to the development of potent and selective inhibitors of key cellular targets. This guide will delve into three primary areas of application: histone deacetylase (HDAC) inhibition, modulation of the JAK/STAT signaling pathway, and antibacterial activity.

Substituted Heptanedioic Acids as Histone Deacetylase (HDAC) Inhibitors

Pimelic diphenylamide derivatives have emerged as a promising class of HDAC inhibitors, demonstrating selectivity for Class I HDACs. These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers and neurodegenerative disorders such as Friedreich's ataxia and Huntington's disease.[1][2]

Quantitative Data: Inhibitory Activity of Pimelic Diphenylamide 106

One of the most well-characterized pimelic diphenylamide HDAC inhibitors is compound 106. It exhibits a slow, tight-binding inhibition mechanism, which may contribute to a more sustained biological effect compared to fast-on/fast-off inhibitors.[3] The inhibitory potency of pimelic diphenylamide 106 against Class I HDACs is summarized in the table below.

| Compound | Target | IC50 (nM) | Ki (nM) | Reference |

| Pimelic Diphenylamide 106 | HDAC1 | 150 | ~148 | [4][5] |

| Pimelic Diphenylamide 106 | HDAC2 | 760 | ~102 | [4][5] |

| Pimelic Diphenylamide 106 | HDAC3 | 370 | ~14 | [4][5] |

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This protocol outlines a general method for determining the IC50 values of substituted heptanedioic acid derivatives against HDAC enzymes.

Materials:

-

Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer)

-

Test compound (substituted heptanedioic acid derivative) dissolved in DMSO

-

Known HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 355-380 nm, Emission: 440-460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should be kept below 1%.

-

Dilute the HDAC enzyme to the desired concentration in cold assay buffer.

-

Prepare the fluorogenic substrate and developer solutions in assay buffer according to the manufacturer's instructions.

-

-

Assay Reaction:

-

To the wells of a 96-well plate, add the assay buffer, followed by the diluted test compound or control.

-

Add the diluted HDAC enzyme to each well, except for the "no enzyme" control wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Signal Development and Detection:

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate at 37°C for an additional 15 minutes.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from "no enzyme" wells).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the "enzyme only" control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Substituted Heptanedioic Acids as Modulators of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates numerous cellular processes, including inflammation, immunity, and cell growth. Aberrant JAK/STAT signaling is a hallmark of many cancers and inflammatory diseases. Ganoderic acid A, a triterpenoid containing a heptanedioic acid-like core, has been identified as an inhibitor of this pathway, specifically targeting JAK2 phosphorylation.[1][2][6]

Mechanism of Action

Ganoderic acid A exerts its inhibitory effect by directly suppressing the phosphorylation of JAK2.[1][2] This, in turn, prevents the subsequent phosphorylation and activation of STAT3. Activated STAT3 typically dimerizes, translocates to the nucleus, and promotes the transcription of target genes involved in cell survival and proliferation. By blocking this cascade, ganoderic acid A can induce apoptosis and enhance the chemosensitivity of cancer cells.[6][7]

Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in cell lysates following treatment with a substituted heptanedioic acid derivative.

Materials:

-

Cancer cell line (e.g., HepG2, MDA-MB-231)

-

Cell culture medium and supplements

-

Test compound (e.g., Ganoderic Acid A)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of the test compound for a specified duration. Include an untreated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples for electrophoresis.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the p-STAT3 antibody and re-probed with antibodies against total STAT3 and a loading control.

-

Substituted Heptanedioic Acids as Antibacterial Agents